Flt3-IN-3 is classified as a type of protein kinase inhibitor, specifically designed to inhibit the activity of the Flt3 receptor. It is synthesized through rational drug design methodologies that focus on optimizing binding affinity and selectivity towards the Flt3 kinase, thereby enhancing its therapeutic potential against Flt3-mutant leukemias .
The synthesis of Flt3-IN-3 involves several key steps that utilize both organic synthesis techniques and structure-activity relationship studies.
For example, initial compounds are screened for inhibitory activity against Flt3, followed by iterative modifications based on biological activity data to optimize efficacy .
Flt3-IN-3 features a distinct molecular structure that allows it to effectively bind to the active site of the Flt3 kinase.
Crystallographic studies may provide detailed insights into the binding conformation of Flt3-IN-3 within the kinase domain, elucidating critical interactions that contribute to its inhibitory action .
Flt3-IN-3 undergoes specific chemical reactions that are critical for its activity as an inhibitor.
These reactions can be studied using kinetic assays to determine IC50 values and other pharmacodynamic parameters .
The mechanism by which Flt3-IN-3 exerts its inhibitory effects is multifaceted.
Experimental data indicate that treatment with Flt3-IN-3 results in reduced cell proliferation and increased apoptosis in Flt3-mutant leukemia cells .
Understanding the physical and chemical properties of Flt3-IN-3 is essential for its application in therapeutic contexts.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds .
Flt3-IN-3 has significant potential applications in scientific research and clinical settings:
Research continues into optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic index while minimizing adverse effects .
Feline McDonough Sarcoma Like Tyrosine Kinase 3 (FLT3) is a class III receptor tyrosine kinase crucial for hematopoietic progenitor survival, proliferation, and differentiation. Gain-of-function mutations in FLT3 represent the most prevalent molecular alteration in acute myeloid leukemia, occurring in approximately 30% of newly diagnosed patients. These mutations drive leukemogenesis through constitutive ligand-independent activation, leading to uncontrolled proliferation and suppression of apoptosis in myeloid blast cells. The dysregulated FLT3 signaling cascade engages multiple downstream effector pathways, including Signal Transducer and Activator of Transcription 5 (STAT5), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), creating a permissive oncogenic microenvironment that sustains leukemic cell survival and proliferation.
Feline McDonough Sarcoma Like Tyrosine Kinase 3 mutations manifest predominantly as internal tandem duplications (Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication) in the juxtamembrane domain (approximately 25% of acute myeloid leukemia cases) or point mutations in the tyrosine kinase domain (Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain; 7–10% of cases). Their distribution varies significantly across acute myeloid leukemia subtypes and patient demographics. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication prevalence escalates with age, occurring in >30% of patients over 55 years versus approximately 10% in pediatric acute myeloid leukemia. Cytogenetic context also influences frequency: Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication is enriched in cytogenetically normal acute myeloid leukemia (30–35%) and acute promyelocytic leukemia with Promyelocytic Leukemia-Retinoic Acid Receptor Alpha fusion (30–50%), particularly those expressing the short Promyelocytic Leukemia-Retinoic Acid Receptor Alpha isoform. Conversely, core-binding factor acute myeloid leukemia exhibits low Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication incidence (<5%) but higher Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain frequency (up to 30% in Core Binding Factor Beta-MYH11 subtypes) [1] [2] [6].
Co-mutation patterns profoundly influence prognosis and therapeutic responses. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication frequently co-occurs with Nucleophosmin 1 mutations (40–50% of Nucleophosmin 1-mutated acute myeloid leukemia) and DNA Methyltransferase 3 Alpha mutations (41% co-occurrence). This contrasts with mutual exclusivity observed with KIT, KRAS/NRAS, and double CCAAT Enhancer Binding Protein Alpha mutations. The European Leukemia Net 2017 risk stratification incorporates Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio and Nucleophosmin 1 status, classifying Nucleophosmin 1-mutated/Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio low as favorable risk, while Nucleophosmin 1 wild-type/Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication allelic ratio high defines adverse risk. However, emerging evidence suggests even low allelic ratio Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication with Nucleophosmin 1 co-mutation confers higher relapse risk than previously recognized, necessitating allogeneic stem cell transplantation consolidation [6] [10] [2].
Table 1: Distribution of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Mutations in Acute Myeloid Leukemia Subtypes
Acute Myeloid Leukemia Subtype | Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication Prevalence (%) | Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain Prevalence (%) | Key Co-occurring Mutations |
---|---|---|---|
Cytogenetically Normal Acute Myeloid Leukemia | 30–35 | 5–10 | Nucleophosmin 1 (40–50%), DNA Methyltransferase 3 Alpha (41%) |
Acute Promyelocytic Leukemia (Promyelocytic Leukemia-Retinoic Acid Receptor Alpha) | 30–50 | 5–15 | -- |
Core-Binding Factor Acute Myeloid Leukemia | <5 | 20–30 (Core Binding Factor Beta-MYH11) | -- |
Therapy-Related Acute Myeloid Leukemia/Myelodysplastic Syndrome-Related Changes | 15–20 | 5–10 | Tumor Protein 53, Splicing Factors |
Pediatric Acute Myeloid Leukemia | ~10 | ~5 | Lysine Methyltransferase 2A rearrangements |
Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication and Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain mutations induce constitutive kinase activity through distinct structural mechanisms. Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication arises from in-frame duplications (3–1000+ nucleotides) within the juxtamembrane domain, disrupting its autoinhibitory function. Wild-type Feline McDonough Sarcoma Like Tyrosine Kinase 3 juxtamembrane domain folds over the tyrosine kinase domain, preventing dimerization and activation in the absence of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Ligand. Internal tandem duplication mutations destabilize this conformation, enabling spontaneous homodimerization and trans-autophosphorylation of tyrosine residues (Tyr589/591) in the activation loop. This creates docking sites for adaptor proteins (Growth Factor Receptor Bound Protein 2, Growth Factor Receptor Bound Protein 10) and triggers downstream signaling without ligand engagement. The insertion length and location within the juxtamembrane domain influence oncogenic potency; insertions within the beta1-sheet of the juxtamembrane domain (e.g., Tyr572–Arg595) confer stronger activation than those in the C-terminal zipper region [3] [6].
Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain mutations primarily involve codon Asp835 substitutions (e.g., Asp835Tyr, Asp835Val) or deletions/insertions in the activation loop (codons Ile836–Asp839). Unlike Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication, these mutations do not induce dimerization. Instead, they destabilize the inactive "DFG-out" conformation by disrupting autoinhibitory interactions between the activation loop and the catalytic cleft. Asp835 mutations prevent hydrogen bonding between the activation loop and the protein backbone, locking the kinase in an "Asp-Phe-Gly-in" state with unrestricted ATP access. This results in sustained catalytic activity independent of juxtamembrane domain regulation. Although both mutation types activate similar downstream pathways, Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication uniquely engages Signal Transducer and Activator of Transcription 5 signaling, correlating with enhanced proliferation and anti-apoptotic effects in preclinical models. Additionally, Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication demonstrates higher allelic burden variability and greater propensity for clonal evolution during disease progression compared to Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain [3] [6] [7].
Table 2: Structural and Functional Characteristics of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Mutation Types
Characteristic | Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication | Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain |
---|---|---|
Mutation Location | Juxtamembrane Domain (Exon 14) | Tyrosine Kinase Domain Activation Loop (Exon 20) |
Molecular Consequence | Disruption of autoinhibitory juxtamembrane domain conformation; ligand-independent dimerization | Stabilization of active kinase conformation; impaired autoinhibition |
Key Residues Affected | Tyr572–Arg595 region | Asp835, Ile836, Asp839 |
Downstream Pathway Activation | Signal Transducer and Activator of Transcription 5, Phosphoinositide 3-Kinase/Protein Kinase B, Mitogen-Activated Protein Kinase | Phosphoinositide 3-Kinase/Protein Kinase B, Mitogen-Activated Protein Kinase (Signal Transducer and Activator of Transcription 5 activation rare) |
Allelic Burden Dynamics | Highly variable (allelic ratio 0.01–1.19); correlates with relapse risk | Generally stable; allelic ratio less predictive |
Clonal Evolution at Relapse | Frequent (≥50% acquire new mutations) | Less frequent (~25%) |
Constitutively activated Feline McDonough Sarcoma Like Tyrosine Kinase 3 recruits multiple adaptor proteins, initiating three principal signaling cascades: Signal Transducer and Activator of Transcription 5, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, and Phosphoinositide 3-Kinase/Protein Kinase B. Signal Transducer and Activator of Transcription 5 activation is a hallmark of Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication signaling. Phosphorylated Feline McDonough Sarcoma Like Tyrosine Kinase 3 recruits Signal Transducer and Activator of Transcription 5 via Src Homology 2 domain interactions, leading to Signal Transducer and Activator of Transcription 5 phosphorylation at Tyr694. Phosphorylated Signal Transducer and Activator of Transcription 5 dimerizes, translocates to the nucleus, and induces transcription of pro-survival genes (PIM1, BCL2L1) and cell cycle regulators (CCND2, MYC). Signal Transducer and Activator of Transcription 5 also upregulates PTPN11 (Spleen Tyrosine Kinase Homology Phosphatase 2) expression, creating a positive feedback loop that amplifies Mitogen-Activated Protein Kinase signaling. Critically, Signal Transducer and Activator of Transcription 5 activation is more robust and sustained in Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication-mutant cells than in those expressing Feline McDonough Sarcoma Like Tyrosine Kinase 3 Tyrosine Kinase Domain or wild-type receptor, correlating with enhanced leukemogenicity [3] [6].
The Mitogen-Activated Protein Kinase pathway engages via Growth Factor Receptor Bound Protein 2/Son of Sevenless complex recruitment to phospho-Tyr955 of Feline McDonough Sarcoma Like Tyrosine Kinase 3. This activates Rat Sarcoma/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase signaling, promoting cyclin D expression and cell cycle progression. Simultaneously, Phosphoinositide 3-Kinase binds phosphorylated Tyr969 through regulatory subunits, generating Phosphatidylinositol (3,4,5)-Trisphosphate at the plasma membrane. Phosphatidylinositol (3,4,5)-Trisphosphate recruits Protein Kinase B via its pleckstrin homology domain, enabling Phosphoinositide-Dependent Kinase 1-mediated phosphorylation at Thr308. Fully activated Protein Kinase B phosphorylates multiple substrates, including Mammalian Target of Rapamycin Complex 1, Glycogen Synthase Kinase 3 Beta, and Forkhead Box O transcription factors, collectively inhibiting apoptosis and promoting glucose metabolism and protein synthesis. Pathway crosstalk occurs at multiple levels: Mitogen-Activated Protein Kinase Kinase inhibition suppresses Protein Kinase B activation in Feline McDonough Sarcoma Like Tyrosine Kinase 3 Internal Tandem Duplication cells, while Phosphoinositide 3-Kinase inhibitors paradoxically enhance Extracellular Signal-Regulated Kinase phosphorylation via Spleen Tyrosine Kinase Homology Phosphatase 2 downregulation. This signaling plasticity underlies resistance to single-pathway inhibition and necessitates combinatorial targeting strategies [3] [5] [9].
Table 3: Key Downstream Effectors of Mutant Feline McDonough Sarcoma Like Tyrosine Kinase 3 Signaling and Therapeutic Targeting Strategies
Effector Pathway | Key Molecular Components | Biological Functions | Targeted Inhibitors (Clinical Status) |
---|---|---|---|
Signal Transducer and Activator of Transcription 5 | Signal Transducer and Activator of Transcription 5, PIM1, BCL2-Like 1 | Anti-apoptosis, cell cycle progression, mitochondrial homeostasis | PIM Kinase Inhibitors (e.g., AZD1208; preclinical) |
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase | Rat Sarcoma, Rapidly Accelerated Fibrosarcoma, Mitogen-Activated Protein Kinase Kinase, Extracellular Signal-Regulated Kinase | Proliferation, differentiation, survival | Mitogen-Activated Protein Kinase Kinase Inhibitors (e.g., trametinib; Phase 1/2) |
Phosphoinositide 3-Kinase/Protein Kinase B | Phosphoinositide 3-Kinase, Phosphatase and Tensin Homolog, Protein Kinase B, Mammalian Target of Rapamycin | Metabolism, protein synthesis, survival, drug resistance | Phosphoinositide 3-Kinase Inhibitors (e.g., idelalisib; Phase 1/2), Protein Kinase B Inhibitors (e.g., MK2206; preclinical) |
Crosstalk Nodes | Spleen Tyrosine Kinase Homology Phosphatase 2, Spleen Tyrosine Kinase, Heat Shock Protein 90 | Feedback regulation, compensatory signaling, chaperone function | Spleen Tyrosine Kinase Inhibitors (e.g., entospletinib; Phase 2), Heat Shock Protein 90 Inhibitors (e.g., AUY922; preclinical) |
Therapeutic targeting of these pathways is clinically validated. Midostaurin, a first-generation Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibitor, suppresses multiple effectors and improves survival in Feline McDonough Sarcoma Like Tyrosine Kinase 3-mutant acute myeloid leukemia when combined with induction chemotherapy. Second-generation inhibitors (gilteritinib, quizartinib) demonstrate higher specificity and efficacy, particularly in relapsed/refractory disease. However, resistance often emerges via activation of parallel pathways (e.g., Spleen Tyrosine Kinase, Mitogen-Activated Protein Kinase) or protective stromal signaling. Consequently, rational combinations (e.g., Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibitor + Mitogen-Activated Protein Kinase Kinase inhibitor) are under investigation to overcome adaptive resistance. Additionally, Signal Transducer and Activator of Transcription 5 remains challenging to target directly, necessitating indirect approaches through Feline McDonough Sarcoma Like Tyrosine Kinase 3 inhibition or downstream effectors like PIM kinase [5] [9] [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8